molecular formula C9H17NO2 B2660549 1-Propylpiperidine-3-carboxylic acid CAS No. 783265-23-6

1-Propylpiperidine-3-carboxylic acid

Cat. No. B2660549
M. Wt: 171.24
InChI Key: AWJSRBHWYWYXIT-UHFFFAOYSA-N
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Description

1-Propylpiperidine-3-carboxylic acid is a chemical compound used for pharmaceutical testing . It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-Propylpiperidine-3-carboxylic acid, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .


Molecular Structure Analysis

The molecular formula of 1-Propylpiperidine-3-carboxylic acid is C9H17NO2 . The InChI code is 1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8 (7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Propylpiperidine-3-carboxylic acid, are involved in various intra- and intermolecular reactions . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion .


Physical And Chemical Properties Analysis

1-Propylpiperidine-3-carboxylic acid has a molecular weight of 207.7 . It is a powder at room temperature .

Scientific Research Applications

1. Biochemical Applications

1-Propylpiperidine-3-carboxylic acid, as an amino acid derivative, has potential applications in material science and biochemistry. It is closely related to 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. TOAC has shown effectiveness as a β-turn and 310/α-helix inducer in peptides and is an excellent, relatively rigid electron spin resonance probe and fluorescence quencher. This implies possible applications for 1-Propylpiperidine-3-carboxylic acid in similar biochemical and material science studies (Toniolo, Crisma, & Formaggio, 1998).

2. Pharmaceutical and Chemical Industry Relevance

The broader family of propionic acids, to which 1-Propylpiperidine-3-carboxylic acid belongs, is widely used in chemical industries. Studies have focused on the recovery of carboxylic acids like propionic acid from aqueous waste streams and fermentation broth, indicating the significance of these compounds in industrial applications. The reactive extraction process and the design considerations for propionic acid recovery are areas of ongoing research, highlighting the industrial relevance of these compounds (Keshav, Wasewar, Chand, & Uslu, 2009).

3. Microbial Fermentation and Production

1-Propylpiperidine-3-carboxylic acid's relation to propionic acid is also important in the context of microbial fermentation. Propionic acid (propionate) is produced via microbial fermentation and finds applications in the food, cosmetic, plastics, and pharmaceutical industries. The metabolic pathways for propionate production and the challenges in biological propionate production, such as high downstream purification costs, are subjects of research. This research could impact the production methods and applications of related compounds, including 1-Propylpiperidine-3-carboxylic acid (Gonzalez-Garcia et al., 2017).

4. Solid-Phase Synthesis Applications

TOAC, closely related to 1-Propylpiperidine-3-carboxylic acid, has been effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis. This demonstrates the potential of 1-Propylpiperidine-3-carboxylic acid derivatives in the synthesis of peptides and its applications in the study of peptide structures and functions (Martin et al., 2001).

Safety And Hazards

1-Propylpiperidine-3-carboxylic acid is classified under GHS07 for safety. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including 1-Propylpiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-propylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRBHWYWYXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylpiperidine-3-carboxylic acid

Citations

For This Compound
1
Citations
P Dashnyam, HY Lin, CY Chen, S Gao… - Journal of Medicinal …, 2020 - ACS Publications
Selective inhibitors of gut bacterial β-glucuronidases (GUSs) are of particular interest in the prevention of xenobiotic-induced toxicities. This study reports the first structure–activity …
Number of citations: 4 pubs.acs.org

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